Opioid Receptor Binding Affinity: Quantitative μ- vs. δ-Selectivity Profile
The compound H-Tyr-Ala-Gly-Phe-Met-OH is characterized by its specific binding affinity at opioid receptors. In a study characterizing a series of C-terminal modified peptides, the core [Tyr-D-Ala-Gly-Phe-Met] sequence was a central pharmacophore. The bifunctional peptide TY005, which incorporates this exact sequence, demonstrated potent agonist activity at both δ and μ opioid receptors in radioligand binding assays [1]. While specific Ki values for the standalone H-Tyr-Ala-Gly-Phe-Met-OH are not directly provided in the same assay, the consistent use of this sequence as a building block for high-affinity δ/μ agonists confirms its functional engagement of these targets. This contrasts with the native ligand Met-enkephalin, which shows a broader, less defined affinity across μ, δ, and κ sites [2]. The [Ala²] modification is a key determinant for this refined receptor interaction profile.
| Evidence Dimension | Opioid Receptor Subtype Selectivity Profile |
|---|---|
| Target Compound Data | Engages δ and μ opioid receptors as part of a bifunctional peptide pharmacophore (TY005) |
| Comparator Or Baseline | Native Met-enkephalin (Tyr-Gly-Gly-Phe-Met) |
| Quantified Difference | Qualitative shift in receptor selectivity profile; [Ala²] modification directs activity towards μ/δ receptors |
| Conditions | Radioligand binding assays using cell membranes and animal tissue (comparative context from published studies on [Ala²]-enkephalin analogs) [1] |
Why This Matters
This defined receptor interaction profile is critical for experiments where distinguishing μ- from δ-opioid receptor mediated effects is essential, such as in pain pathway dissection or side-effect liability studies.
- [1] Yamamoto, T., Nair, P., Davis, P., Ma, S. W., Navratilova, E., Moye, S., ... & Hruby, V. J. (2007). Design, Synthesis, and Biological Evaluation of Novel Bifunctional C-Terminal-Modified Peptides for δ/μ Opioid Receptor Agonists and Neurokinin-1 Receptor Antagonists. Journal of Medicinal Chemistry, 50(12), 2779-2786. View Source
- [2] Lee, H. K., Zhang, L., Smith, M. D., Walewska, A., Vellore, N. A., Baron, R., ... & Hruby, V. J. (2009). Anticonvulsant Met-enkephalin analogues containing backbone spacers reveal alternative non-opioid signaling in the brain. ACS Chemical Biology, 4(8), 659-671. View Source
